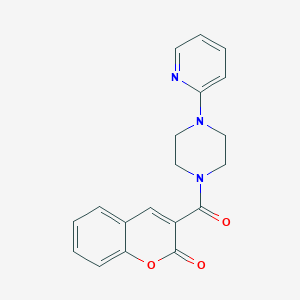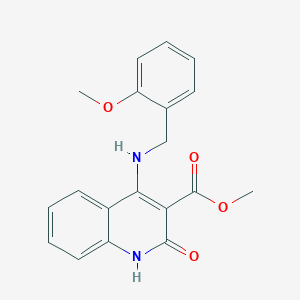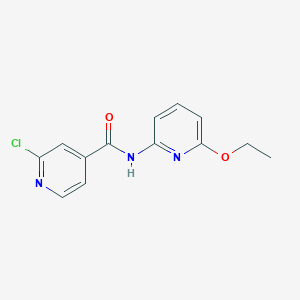![molecular formula C24H24ClN5O2 B2648184 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide CAS No. 922136-50-3](/img/structure/B2648184.png)
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide” is a chemical compound with the linear formula C20H18ClN5 . It is a part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 363.853 . Other physical and chemical properties are not directly mentioned in the search results.Scientific Research Applications
Anti-inflammatory and Ulcerogenic Activity
A study highlighted the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-ones, which were evaluated for anti-inflammatory activity and ulcerogenic potential. One compound exhibited superior anti-inflammatory activity comparable to diclofenac sodium and celecoxib, with a significantly lower ulcerogenic potential. This suggests the compound's potential as an effective and safer anti-inflammatory agent (Yewale et al., 2012).
Antimicrobial Activity
Another research focus is on the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. Synthesized compounds demonstrated significant activity against both bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents. This includes the synthesis of derivatives with modifications that enhance their antimicrobial efficacy (Abdel-Gawad et al., 2003).
Anticancer Activity
Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives also extends to their anticancer properties. Various studies have synthesized and tested compounds for their cytotoxic effects on cancer cell lines, showing promising results. Some compounds exhibited significant inhibitory activity, suggesting potential utility as anticancer agents (Alam et al., 2018).
Enzymatic Activity Enhancement
A specific study focused on synthesizing pyrazolopyrimidinyl keto-esters and their derivatives, which showed potent effects on increasing the reactivity of certain enzymes. This suggests potential applications in biotechnology and pharmaceutical enzyme modulation (Abd & Awas, 2008).
Adenosine Receptor Affinity
The affinity for adenosine receptors by pyrazolo[3,4-d]pyrimidine analogues of certain compounds has been studied, with some showing significant activity. This research indicates potential therapeutic applications in neurological and cardiovascular diseases (Harden et al., 1991).
properties
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c25-20-10-4-9-19(14-20)16-29-17-27-23-21(24(29)32)15-28-30(23)13-12-26-22(31)11-5-8-18-6-2-1-3-7-18/h1-4,6-7,9-10,14-15,17H,5,8,11-13,16H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYIDTASDIDTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2648103.png)



![ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B2648110.png)

![N-(1-cyanopropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2648114.png)
![9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2648116.png)



![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxamide](/img/structure/B2648121.png)
![[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2648124.png)